Cefcapene

Vue d'ensemble

Description

Cefcapene est un antibiotique céphalosporine de troisième génération. Il a été breveté en 1985 et approuvé pour un usage médical en 1997 . Ce composé est connu pour son activité antibactérienne à large spectre contre les bactéries à Gram positif et à Gram négatif . This compound est couramment utilisé pour traiter diverses infections bactériennes, notamment les infections des voies respiratoires, les infections cutanées et les infections urinaires .

Méthodes De Préparation

La préparation du chlorhydrate de céfcapène pivoxil implique plusieurs étapes de synthèse. Une méthode comprend les étapes suivantes :

- Un composé est agité et dissous dans de la pyridine, suivi de l'ajout de chlorure de méthanesulfonyle pour la réaction.

- Le composé résultant réagit avec le 7-ACA en présence de proline et de diisopropylamine.

- Le composé intermédiaire subit une réaction avec du carbonate de potassium.

- L'étape suivante implique une réaction avec de l'isocyanate de chlorosulfonyle en présence de diisopropylamine.

- Enfin, le composé réagit avec le pivalate d'iodométhyle dans le diméthylformamide (DMF) en présence de phosphate de potassium et d'acétate de cuivre, suivi d'une déprotection pour obtenir du chlorhydrate de céfcapène pivoxil.

Analyse Des Réactions Chimiques

Cefcapene subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la dégradation thermique . Les réactifs et les conditions courants utilisés dans ces réactions comprennent:

Hydrolyse: En solutions aqueuses, this compound est sensible à l'hydrolyse, conduisant à la formation de produits de dégradation.

Oxydation: Des conditions oxydantes peuvent provoquer la dégradation de this compound, affectant sa stabilité.

Dégradation thermique: L'exposition à des températures élevées peut entraîner la dégradation de this compound.

Les principaux produits formés à partir de ces réactions sont des produits de dégradation qui peuvent affecter l'activité antibactérienne du composé .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . Certaines de ses applications comprennent:

Chimie: Utilisé comme composé de référence dans les méthodes de chromatographie liquide haute performance (HPLC) indiquant la stabilité pour étudier ses produits de dégradation.

Biologie: Étudié pour son activité antibactérienne contre diverses souches bactériennes, notamment Staphylococcus aureus.

Médecine: Utilisé dans des études cliniques pour évaluer son efficacité et sa sécurité dans le traitement des infections bactériennes.

Industrie: Employé dans le développement de nouveaux agents antibactériens et de formulations.

Mécanisme d'action

This compound exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire des bactéries . Il se lie aux protéines liant la pénicilline (PBP), qui sont essentielles à la formation de la paroi cellulaire bactérienne. En inhibant ces protéines, this compound perturbe le processus de synthèse de la paroi cellulaire, entraînant la mort des cellules bactériennes .

Applications De Recherche Scientifique

Clinical Applications

Cefcapene is primarily used to treat various infections, particularly those affecting the respiratory tract and urinary system.

- Respiratory Infections : A comparative clinical study demonstrated that CFPN-PI (450 mg/day) was as effective as cefteram pivoxil (600 mg/day) in treating chronic respiratory tract infections, with an effective rate of 80.2% for CFPN-PI . The side effects were minimal and comparable between both treatments.

- Urinary Tract Infections : In a case study involving an 87-year-old man, CFPN-PI was administered for a urinary tract infection. While it effectively treated the infection, it also led to severe hypoglycemia, indicating the need for careful monitoring in vulnerable populations .

Pharmacokinetics

The pharmacokinetic profile of this compound pivoxil has been extensively studied to understand its absorption and elimination:

- Absorption Studies : Research indicated that the mean recovery ratio of this compound from urine was 30.1% in patients with diarrhea, aligning closely with healthy volunteers . This suggests that absorption is not significantly impaired by gastrointestinal conditions.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validated methods for quantifying this compound in plasma and urine have been developed, facilitating pharmacokinetic studies and ensuring accurate dosing in clinical settings .

Microbiological Applications

This compound has significant applications in microbiological research, particularly in susceptibility testing against various pathogens.

- Antimicrobial Susceptibility Testing : CFPN-PI is utilized in in vitro tests to determine the susceptibility of Gram-positive and Gram-negative bacteria. Studies have shown that it effectively inhibits bacterial growth, although resistance mechanisms such as beta-lactamase production can complicate treatment outcomes .

- Biofilm Formation Studies : The impact of CFPN-PI on biofilm-forming bacteria has been investigated, revealing decreased susceptibility after biofilm development, which poses challenges for treatment efficacy .

Case Studies and Observations

Several case studies illustrate both the therapeutic benefits and potential adverse effects associated with this compound use:

- Case of Hypoglycemia : An elderly patient developed severe hypoglycemia after receiving CFPN-PI for a urinary tract infection. This case highlights the importance of monitoring blood glucose levels in patients receiving this medication, especially those with pre-existing conditions .

- Hyperglycemia After Treatment : Another case reported a diabetic patient experiencing hyperglycemia following treatment with CFPN-PI. This suggests that while this compound is effective against infections, it may also influence metabolic parameters .

Data Summary Table

Mécanisme D'action

Cefcapene exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria . It binds to penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall. By inhibiting these proteins, this compound disrupts the cell wall synthesis process, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Cefcapene est similaire à d'autres céphalosporines de troisième génération, telles que la céftéram pivoxil . Les deux composés appartiennent à la classe des antibiotiques β-lactames et ont une activité antibactérienne à large spectre. this compound est unique dans sa structure chimique spécifique, qui comprend un groupe carbamoyloxyméthyle en position C3, contribuant à son activité antibactérienne .

Des composés similaires comprennent:

- Céftéram pivoxil

- Cefditoren pivoxil

- Cefépime

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs structures chimiques et leurs spectres antibactériens spécifiques .

Activité Biologique

Cefcapene, specifically in its prodrug form this compound pivoxil, is a broad-spectrum cephalosporin antibiotic. It exhibits significant antibacterial activity against a variety of gram-positive and gram-negative bacteria, making it a valuable option in treating respiratory tract infections. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

This compound pivoxil is a prodrug that is converted into its active form, this compound acid, upon deesterification in the intestine. The chemical structure of this compound includes a pivaloyloxymethyl ester group that enhances its absorption and bioavailability. The active this compound acid targets bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), inhibiting the transpeptidation process crucial for cell wall integrity.

Antibacterial Activity

This compound demonstrates potent antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for several clinically significant bacteria are summarized in Table 1.

| Bacteria | MIC90 (µg/mL) | Comparison to Other Antibiotics |

|---|---|---|

| Streptococcus pneumoniae (PSSP) | 0.5 | Equivalent to benzylpenicillin |

| Streptococcus pneumoniae (PRSP) | 1.0 | Similar to cefditoren |

| Haemophilus influenzae | 0.25 | Stronger than ampicillin |

| Moraxella catarrhalis | 3.13 | Stronger than amoxicillin |

This compound's effectiveness against beta-lactamase producing strains and resistant bacteria positions it as a critical option in empirical therapy for community-acquired infections .

Pharmacokinetics

A study conducted with healthy volunteers assessed the pharmacokinetics of this compound pivoxil. Key findings include:

- Absorption : Rapid deesterification leads to high plasma levels of this compound acid shortly after administration.

- Half-life : Approximately 2 hours post-administration.

- Bioavailability : Enhanced due to the prodrug formulation, allowing effective therapeutic concentrations in plasma.

The study utilized liquid chromatography-mass spectrometry (LC-MS) for quantification, achieving lower limits of quantification (LLOQ) of 0.03 µg/mL for plasma and 0.1 µg/mL for urine .

Clinical Case Studies

-

Case Study on Respiratory Infections :

A clinical trial involving patients with community-acquired pneumonia demonstrated that this compound pivoxil was effective in reducing symptoms and bacterial load compared to standard treatments. Patients receiving this compound showed a faster resolution of clinical signs compared to those treated with traditional antibiotics like amoxicillin. -

Comparative Study with Cefteram :

A comparative study highlighted that patients treated with this compound had lower rates of treatment failure and adverse effects compared to those on cefteram pivoxil, reinforcing this compound's clinical efficacy and safety profile .

Resistance Patterns

Despite its efficacy, resistance patterns are emerging. Research indicates that while this compound maintains activity against many strains, some resistant variants have been documented, particularly among Enterobacteriaceae. Continuous surveillance and susceptibility testing are recommended to guide appropriate use .

Propriétés

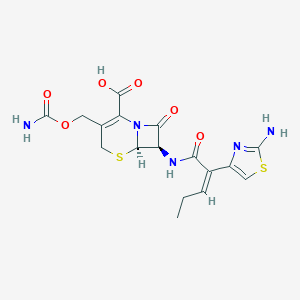

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRIJDTIPFROI-NVKITGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027544 | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135889-00-8 | |

| Record name | Cefcapene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135889-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefcapene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.